

# Pulegone standard physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Standard Physical and Chemical Properties of Pulegone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard physical and chemical properties of pulegone, a monoterpene of significant interest in various scientific fields. The information is presented in a structured format to facilitate easy access and comparison of data. This guide also includes detailed experimental protocols and visualizations to support research and development activities.

### **Chemical Identity**

Pulegone is a naturally occurring monoterpene ketone found in the essential oils of various plants, most notably in pennyroyal (Mentha pulegium) and peppermint (Mentha piperita)[1]. It exists as two enantiomers, (+)-pulegone and (-)-pulegone, with the (R)-(+)-enantiomer being the more abundant in nature.

Table 1: Chemical Identification of Pulegone



Identifier	Value
IUPAC Name	(5R)-5-Methyl-2-(1-methylethylidene)cyclohexan-1-one[2]
Synonyms	(R)-(+)-p-Menth-4(8)-en-3-one, d-Pulegone[2]
CAS Number	89-82-7 ((+)-Pulegone)[2][3]
Chemical Formula	C10H16O[1]
Molar Mass	152.23 g/mol [1][2]
InChI Key	NZGWDASTMWDZIW-MRVPVSSYSA-N ((+)-Pulegone)[2]
SMILES	C[C@@H]1CCC(=C(C)C)C(=O)C1 ((+)- Pulegone)[2]

### **Physical Properties**

Pulegone is a colorless to pale yellow oily liquid with a characteristic minty, camphor-like odor[1][2]. Its physical properties are summarized in the tables below.

Table 2: Physical Properties of Pulegone

Property	Value	Reference
Appearance	Colorless to pale yellow oily liquid	[1][2]
Odor	Pleasant, minty, camphor-like	[1][2]
Melting Point	< 25 °C	[2][3]
Boiling Point	224 °C at 760 mmHg	[1][2]
Density	0.9323 - 0.937 g/mL at 20-25 °C	[2][4][5]
Vapor Pressure	0.093 - 0.12 mmHg at 25 °C	[2][6][7]



Table 3: Solubility and Partition Coefficient of Pulegone

Property	Value	Reference
Solubility in Water	Practically insoluble (173.7 mg/L at 25 °C, estimated)	[1][2][6]
Solubility in Organic Solvents	Miscible with alcohol, ether, chloroform	[8]
logP (Octanol-Water Partition Coefficient)	3.08	[2][7]

### **Chemical Properties and Reactivity**

Pulegone is a ketone and an alkene, and its reactivity is characteristic of these functional groups. It is stable under recommended storage conditions[2]. It can undergo hydrogenation to form menthone[1]. As a ketone, it can be purified via the formation of a semicarbazone derivative[9].

### **Spectral Data**

Spectroscopic data is crucial for the identification and characterization of pulegone.

Table 4: Key Spectroscopic Data for (+)-Pulegone

Technique	Key Data
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): ~1.0 (d), ~1.8 (s), ~2.0 (s), ~2.2-2.5 (m) [2]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 50.18 MHz)	δ (ppm): ~21.8, 22.1, 23.0, 28.6, 31.6, 32.8, 50.8, 131.8, 141.8, 204.0[2]
Mass Spectrometry (GC-MS)	Major fragments (m/z): 81, 67, 152, 109, 41[2]
Infrared (IR)	Key absorptions (cm <sup>-1</sup> ): ~1670 (C=O stretch, conjugated ketone), ~1620 (C=C stretch)



### **Experimental Protocols**

This section outlines generalized experimental methodologies for determining some of the key physical and chemical properties of pulegone.

### **Determination of Boiling Point (Micro Method)**

This method is suitable for small sample volumes.

- Sample Preparation: A small amount of pulegone (a few drops) is placed in a small test tube
  or a fusion tube.
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.
- Heating: The sample tube is attached to a thermometer and heated in a Thiele tube or a
  melting point apparatus with a heating block.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
- Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

## Determination of Solubility in Water (Shake-Flask Method)

- Sample Preparation: A known excess amount of pulegone is added to a known volume of distilled water in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The mixture is allowed to stand to allow for the separation of the aqueous and organic phases. If necessary, centrifugation can be used.
- Quantification: A sample of the aqueous phase is carefully removed and the concentration of dissolved pulegone is determined using a suitable analytical technique, such as gas



chromatography (GC) or high-performance liquid chromatography (HPLC).

## **Determination of Octanol-Water Partition Coefficient** (logP)

The shake-flask method is a common technique for determining logP.

- Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.
- Sample Preparation: A known amount of pulegone is dissolved in either the water-saturated octanol or the octanol-saturated water.
- Partitioning: The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the pulegone between the two phases.
- Phase Separation: The funnel is allowed to stand until the two phases have completely separated.
- Quantification: The concentration of pulegone in both the octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, GC, or HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of pulegone in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

# Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of pulegone in complex mixtures like essential oils.

- Sample Preparation: The essential oil or a solution of pulegone in a suitable solvent (e.g., hexane or dichloromethane) is prepared.
- Injection: A small volume of the sample (typically 1  $\mu$ L) is injected into the GC.



- Separation: The components of the sample are separated on a capillary column (e.g., DB-5 or HP-5ms). The oven temperature is programmed to ramp from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 240°C) to elute the compounds.
- Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
- Data Analysis: The resulting mass spectrum of each component is compared to a library of known spectra (e.g., NIST) to identify the compounds. The retention time of the pulegone peak can be compared to that of a standard for confirmation.

### **Metabolic Pathway**

Pulegone is metabolized in the liver primarily by cytochrome P450 (CYP450) enzymes[10][11] [12]. The major metabolic pathway involves the conversion of pulegone to menthofuran, which is then further metabolized. This metabolic activation is linked to the observed hepatotoxicity of pulegone[11][12].



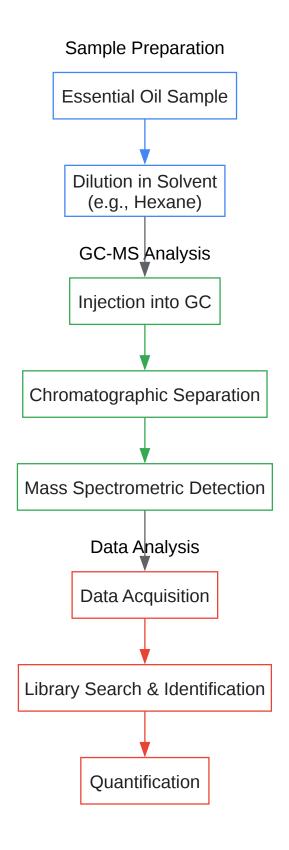
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Figure 1. Simplified metabolic pathway of pulegone.

### **Experimental Workflow for GC-MS Analysis**

The following diagram illustrates a typical workflow for the analysis of pulegone in an essential oil sample using GC-MS.





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Figure 2. GC-MS experimental workflow for pulegone analysis.



### **Safety Information**

Pulegone is considered harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing cancer[13]. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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- To cite this document: BenchChem. [Pulegone standard physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:



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